2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
Description
The compound 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide features a 1,2-dihydroquinolin-2-one core substituted at the 3-position with a [(3,4-dimethoxyphenyl)amino]methyl group and at the 6-position with a methoxy group. The acetamide moiety is linked to an N-(2-methylphenyl) group. This structure combines aromatic, amide, and methoxy functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-7-5-6-8-23(18)30-27(32)17-31-24-11-10-22(34-2)14-19(24)13-20(28(31)33)16-29-21-9-12-25(35-3)26(15-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFNWQTIPYYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxy and dimethoxyphenyl groups through various substitution reactions. The final step involves the acylation of the quinoline derivative with N-(2-methylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
The compound 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide, also known as S3206785, is a synthetic molecule that belongs to the heterocyclic class of compounds because it contains a quinoline ring. It is intended for research purposes only and not for human or veterinary therapeutic applications.
General Information
- CAS Number: 894563-03-2
- Molecular Formula: C28H29N3O5
- Molecular Weight: 487.556
- IUPAC Name: 2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- InChI: InChI=1S/C28H29N3O5/c1-18-7-5-6-8-23(18)30-27(32)17-31-24-11-10-22(34-2)14-19(24)13-20(28(31)33)16-29-21-9-12-25(35-3)26(15-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Potential Applications of Heterocyclic Compounds
While the specific applications of this compound are not detailed in the provided search results, the search results do highlight potential applications of related heterocyclic compounds:
- Drug development: Heterocyclic N-oxides have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities . They have been employed in drug development projects .
- Alzheimer's Disease Treatment: Heterocyclic molecules are essential for creating selective drugs and diagnostic probes for Alzheimer's Disease (AD) . They can target key factors in AD, such as extracellular senile plaques and intracellular neurofibrillary tangles .
- Antiviral activity: Phenanthrene-containing N-heterocyclic compounds have shown antiviral activity against the tobacco mosaic virus (TMV) . Some compounds exhibit higher activity than known compounds like antofine and ribavirin .
- Antibacterial potential: Carbonyl functionalized benzimidazolium salts can be utilized to form N-heterocyclic carbene (NHC) compounds with antibacterial potential against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) .
- Diagnostics: Volatile organic compounds, including heterocyclic compounds, can be used to diagnose gastrointestinal illnesses using fecal headspace analysis .
Mechanism of Action
The mechanism of action of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations:
Core Structure Variability: The target compound’s 1,2-dihydroquinolin-2-one core distinguishes it from pyrazolone () and simple benzene-based herbicides (). Tetrahydroquinolin-2-one derivatives (e.g., ) share partial saturation, which may influence conformational flexibility and hydrogen-bonding capacity .
Substituent Effects :
- Methoxy Groups : The target compound’s 3,4-dimethoxyphenyl and 6-methoxy groups likely improve solubility compared to chloro substituents (e.g., alachlor) but may reduce membrane permeability .
- Acetamide Linkage : The N-(2-methylphenyl)acetamide group contrasts with alachlor’s N-(2,6-diethylphenyl) group, which is critical for herbicidal activity. Steric and electronic differences here may alter target binding .
Biological Implications :
- Pyrazolone-based acetamides () exhibit conformational diversity in crystal structures due to substituent-induced steric effects, suggesting that the target compound’s dimethoxyphenyl group may similarly influence its solid-state packing .
- Herbicidal acetamides like alachlor rely on chloro and alkoxy groups for lipid bilayer penetration and inhibition of fatty acid synthesis, whereas the target compound’s polar groups may favor different mechanisms .
Biological Activity
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide, also known by its CAS number 894562-71-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and most notably, its biological activity, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a quinoline core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 473.5 g/mol. Key structural components include:
- Quinoline moiety : Imparts significant biological properties.
- Methoxy and dimethoxy groups : Contribute to lipophilicity and receptor interactions.
Synthesis
The synthesis involves multiple steps starting from the quinoline core formation to the introduction of methoxy and dimethoxyphenyl groups through substitution reactions. The final acylation with N-(2-methylphenyl)acetamide is crucial for achieving the desired compound structure.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of quinoline core | Various amines and aldehydes |
| 2 | Substitution reactions | Methoxy and dimethoxy reagents |
| 3 | Acylation | N-(2-methylphenyl)acetamide |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example:
- E. coli : Exhibited resistance but was still affected by higher concentrations.
- S. aureus : Showed significant sensitivity with minimal inhibitory concentrations (MIC) ranging from 0.015 mg/mL to 0.30 mg/mL across different derivatives.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction : 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed through annexin V staining assays.
The proposed mechanism involves interaction with specific molecular targets, potentially including:
- Enzyme inhibition : Modulation of key metabolic pathways.
- Receptor binding : Influencing signaling pathways related to cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound’s complexity arises from its multi-substituted quinoline core and the (3,4-dimethoxyphenyl)amino-methyl moiety. A stepwise approach is recommended:
Quinoline Core Formation : Use a Pfitzinger reaction with isatin derivatives and ketones to construct the 2-oxo-1,2-dihydroquinoline scaffold .
Aminomethylation : Introduce the (3,4-dimethoxyphenyl)amino group via reductive amination (e.g., NaBH3CN in methanol) under inert conditions to avoid oxidation of methoxy groups .
Acetamide Coupling : Employ EDC/HOBt-mediated coupling between the quinoline intermediate and 2-methylphenylacetic acid.
- Optimization : Use continuous flow reactors for exothermic steps (e.g., reductive amination) to enhance reproducibility . Monitor reaction progress via TLC (silica gel, CH2Cl2/MeOH 9:1) and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The quinoline NH (δ ~11.5 ppm) and acetamide carbonyl (δ ~168 ppm) are diagnostic. Discrepancies in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR (e.g., 25°C to 60°C) can resolve this .
- HRMS : Confirm molecular formula (C28H28N3O5) with <2 ppm error. Contradictions in exact mass may indicate residual solvents; perform repeated drying under high vacuum .
- IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of methoxy substitutions in biological activity?
- Methodological Answer :
Analog Synthesis : Prepare derivatives with mono-methoxy (3- or 4-position), dimethoxy (3,5- or 2,4-), and ethoxy groups. Use Pd-catalyzed cross-coupling for regioselective modifications .
Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization. Include positive controls (e.g., staurosporine) and dose-response curves (IC50 calculations).
Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles (Hammett σ values). For contradictory results (e.g., 3-methoxy vs. 4-methoxy), perform free-energy perturbation (FEP) simulations to assess binding entropy .
Q. What strategies mitigate conflicting data in solubility and bioavailability predictions?
- Methodological Answer :
- Experimental Solubility : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. If measured solubility (<10 µg/mL) conflicts with computational predictions (e.g., >50 µg/mL via QSPR models), assess aggregation via dynamic light scattering (DLS) .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) can validate Caco-2 cell data. For discrepancies, evaluate efflux transporter involvement (e.g., P-gp inhibition with verapamil) .
Q. How can computational methods guide the optimization of metabolic stability without compromising target affinity?
- Methodological Answer :
Metabolite Prediction : Use GLORYx or SyGMa to identify vulnerable sites (e.g., quinoline N-oxidation). Introduce blocking groups (e.g., fluorine at C-8) .
Binding Affinity Retention : Perform alchemical free-energy calculations (FEP+) to predict ΔΔG for modified analogs. Validate with surface plasmon resonance (SPR) .
In Vivo Validation : Use hepatic microsomes (human/rat) for intrinsic clearance (CLint) measurements. Optimize compounds with CLint <15 µL/min/mg .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in enzyme inhibition data across different assay platforms?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM for kinases) and buffer ionic strength. If IC50 varies between fluorescence (5 nM) and radiometric (20 nM) assays, check for fluorescent compound interference via counter-screens (e.g., HiLyte Fluor™) .
- Data Normalization : Use Z’-factor (>0.5) to validate assay robustness. For outliers, repeat with fresh DMSO stocks to exclude degradation .
Safety & Handling
Q. What are the critical safety protocols for handling intermediates with reactive functional groups?
- Methodological Answer :
- Aminomethyl Intermediate : Store under N2 at –20°C to prevent oxidation. Use PPE (nitrile gloves, goggles) during synthesis; monitor air quality for amine vapors .
- Chloroacetyl Precursor : Conduct reactions in fume hoods with spill trays. Neutralize waste with 10% NaHCO3 before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
